molecular formula C23H24N2O3 B6636156 N-[4-(morpholin-4-ylmethyl)phenyl]-2-(naphthalen-1-yloxy)acetamide

N-[4-(morpholin-4-ylmethyl)phenyl]-2-(naphthalen-1-yloxy)acetamide

Katalognummer B6636156
Molekulargewicht: 376.4 g/mol
InChI-Schlüssel: XPYQGJNJTBYJNA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[4-(morpholin-4-ylmethyl)phenyl]-2-(naphthalen-1-yloxy)acetamide, also known as MNPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience.

Wirkmechanismus

N-[4-(morpholin-4-ylmethyl)phenyl]-2-(naphthalen-1-yloxy)acetamide acts as a competitive inhibitor of MAGL, binding to the active site of the enzyme and preventing the degradation of 2-AG. This leads to an increase in 2-AG levels, which activates cannabinoid receptors and produces various physiological and biochemical effects.
Biochemical and Physiological Effects:
Research has shown that N-[4-(morpholin-4-ylmethyl)phenyl]-2-(naphthalen-1-yloxy)acetamide-mediated inhibition of MAGL leads to an increase in 2-AG levels, which has been shown to have various physiological and biochemical effects. These effects include anti-inflammatory, analgesic, anxiolytic, and neuroprotective effects. N-[4-(morpholin-4-ylmethyl)phenyl]-2-(naphthalen-1-yloxy)acetamide has also been shown to have potential therapeutic applications in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis.

Vorteile Und Einschränkungen Für Laborexperimente

N-[4-(morpholin-4-ylmethyl)phenyl]-2-(naphthalen-1-yloxy)acetamide has several advantages for lab experiments, including its high potency and selectivity for MAGL inhibition, its ability to increase 2-AG levels, and its potential therapeutic applications in various neurological disorders. However, N-[4-(morpholin-4-ylmethyl)phenyl]-2-(naphthalen-1-yloxy)acetamide also has some limitations, including its relatively complex synthesis method and its potential toxicity at high concentrations.

Zukünftige Richtungen

There are several future directions for N-[4-(morpholin-4-ylmethyl)phenyl]-2-(naphthalen-1-yloxy)acetamide research, including the development of more efficient and scalable synthesis methods, the optimization of N-[4-(morpholin-4-ylmethyl)phenyl]-2-(naphthalen-1-yloxy)acetamide's pharmacokinetic properties, and the evaluation of its potential therapeutic applications in various neurological disorders. Additionally, N-[4-(morpholin-4-ylmethyl)phenyl]-2-(naphthalen-1-yloxy)acetamide could be used as a tool compound to study the role of the endocannabinoid system in various physiological and pathological conditions.

Synthesemethoden

The synthesis of N-[4-(morpholin-4-ylmethyl)phenyl]-2-(naphthalen-1-yloxy)acetamide involves a multi-step process that includes the reaction of 4-(morpholin-4-ylmethyl)aniline with 2-bromo-1-naphthol in the presence of a base, followed by the reaction of the resulting intermediate with 2-chloroacetyl chloride. The final product is obtained by purification through column chromatography.

Wissenschaftliche Forschungsanwendungen

N-[4-(morpholin-4-ylmethyl)phenyl]-2-(naphthalen-1-yloxy)acetamide has been extensively studied for its potential applications in medicinal chemistry and drug discovery. Research has shown that N-[4-(morpholin-4-ylmethyl)phenyl]-2-(naphthalen-1-yloxy)acetamide exhibits potent and selective inhibition of the enzyme monoacylglycerol lipase (MAGL), which is involved in the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG). This inhibition leads to an increase in 2-AG levels, which has been shown to have neuroprotective effects and potential therapeutic applications in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis.

Eigenschaften

IUPAC Name

N-[4-(morpholin-4-ylmethyl)phenyl]-2-naphthalen-1-yloxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O3/c26-23(17-28-22-7-3-5-19-4-1-2-6-21(19)22)24-20-10-8-18(9-11-20)16-25-12-14-27-15-13-25/h1-11H,12-17H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPYQGJNJTBYJNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CC=C(C=C2)NC(=O)COC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(morpholin-4-ylmethyl)phenyl]-2-(naphthalen-1-yloxy)acetamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.